molecular formula C9H15N3O2S B3164253 3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole CAS No. 890092-90-7

3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

Cat. No.: B3164253
CAS No.: 890092-90-7
M. Wt: 229.3 g/mol
InChI Key: JZSPPJHGZBWPDI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a pyrrolidin-1-ylsulfonyl group at position 4. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 3 and 5 can be introduced via alkylation reactions using appropriate alkyl halides.

    Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction, where the pyrazole derivative is treated with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-1-ylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the sulfonyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives, desulfonylated products.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidin-1-ylsulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding or π-π interactions with the target.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
  • 3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1,2-oxazole

Comparison:

  • Structural Differences: While these compounds share the pyrrolidin-1-ylsulfonyl group, they differ in the core structure (pyrazole vs. phenylboronic acid vs. oxazole).
  • Chemical Properties: The presence of different core structures imparts distinct chemical properties, such as reactivity and stability.
  • Applications: Each compound may have unique applications based on its structure. For example, phenylboronic acid derivatives are often used in boron-based drug delivery systems, while oxazole derivatives may have applications in material science.

Properties

IUPAC Name

3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-7-9(8(2)11-10-7)15(13,14)12-5-3-4-6-12/h3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSPPJHGZBWPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223641
Record name 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-90-7
Record name 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890092-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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